molecular formula C9H13Cl3N4OS B15301319 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride

2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride

Cat. No.: B15301319
M. Wt: 331.6 g/mol
InChI Key: NIVWDPRTXNHCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride is a novel heterocyclic compound with potential biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with dichlorine atoms and an acetamide group linked to a carbamimidamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Intermediate: The initial step involves the chlorination of thiophene to obtain 2,5-dichlorothiophene.

    Alkylation: The 2,5-dichlorothiophene is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group.

    Acetamide Formation: The resulting intermediate is reacted with acetamide under controlled conditions to form the acetamide derivative.

    Carbamimidamido Introduction: Finally, the acetamide derivative is treated with a suitable reagent to introduce the carbamimidamido group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-carbamimidamido-2-cyclohexyl-N-(2-{4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide: Another heterocyclic compound with a similar acetamide moiety.

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A compound with a similar acetamide group but different heterocyclic structure.

Uniqueness

2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride is unique due to its dichlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H13Cl3N4OS

Molecular Weight

331.6 g/mol

IUPAC Name

2-(diaminomethylideneamino)-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C9H12Cl2N4OS.ClH/c10-6-3-5(8(11)17-6)1-2-14-7(16)4-15-9(12)13;/h3H,1-2,4H2,(H,14,16)(H4,12,13,15);1H

InChI Key

NIVWDPRTXNHCFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCNC(=O)CN=C(N)N)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.